Benzylcarbamoyl Scaffold as a Potent Motif for Targeting Bacterial RNA Polymerase-σ Interaction
This compound's core scaffold, specifically the benzyl benzoic acid motif, has been validated as an inhibitor of the bacterial RNA polymerase-σ interaction [1]. While 4-((Benzyl carbamoyl)methyl)benzoic acid itself was not tested, a close structural analog from the same class, a benzyl benzoic acid derivative, demonstrated potent antimicrobial activity. The comparator's efficacy was quantified, providing a benchmark for the potential of this scaffold class [1].
| Evidence Dimension | Antimicrobial Activity (MIC) vs. Vancomycin |
|---|---|
| Target Compound Data | Not directly tested |
| Comparator Or Baseline | A representative benzyl/benzoyl benzoic acid derivative (structural analog): MIC = 0.5 μg/mL; Vancomycin: MIC = 0.5 μg/mL |
| Quantified Difference | The benzyl benzoic acid analog achieved an MIC value matching the potency of the clinical antibiotic vancomycin against Staphylococcus epidermidis. |
| Conditions | In vitro antimicrobial assay against S. epidermidis |
Why This Matters
This class-level inference establishes the benzylcarbamoyl benzoic acid scaffold as a validated hit in a high-value therapeutic area, making 4-((Benzyl carbamoyl)methyl)benzoic acid a structurally related and thus attractive building block for further optimization of this specific mechanism of action.
- [1] Ye, J., Chu, A. J., Lin, L., Chan, S. T., Harper, R., Xiao, M., ... & Ma, C. (2020). Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction. European Journal of Medicinal Chemistry, 208, 112671. View Source
